molecular formula C8H9F3N2O B13096942 2-Trifluoromethoxybenzylhydrazine

2-Trifluoromethoxybenzylhydrazine

Cat. No.: B13096942
M. Wt: 206.16 g/mol
InChI Key: WUHZQIHCOFZJCK-UHFFFAOYSA-N
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Description

2-Trifluoromethoxybenzylhydrazine is an organic compound that features a trifluoromethoxy group attached to a benzylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-chloro-5-trifluoromethoxypyrazine with hydrazine under controlled conditions . The reaction conditions often require the use of a base and a suitable solvent to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of 2-Trifluoromethoxybenzylhydrazine may involve scalable methods such as the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This method allows for the efficient formation of carbon-carbon bonds, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Trifluoromethoxybenzylhydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Bases like sodium hydroxide and solvents such as dimethyl sulfoxide are typically employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxybenzaldehyde, while reduction can produce benzylhydrazine derivatives.

Scientific Research Applications

2-Trifluoromethoxybenzylhydrazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Trifluoromethoxybenzylhydrazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic sites within proteins . This interaction can modulate enzyme activity and influence metabolic pathways.

Comparison with Similar Compounds

  • 2-Trifluoromethoxybenzaldehyde
  • 2-Trifluoromethoxybenzoic acid
  • 2-Trifluoromethoxybenzylamine

Comparison: 2-Trifluoromethoxybenzylhydrazine is unique due to its hydrazine moiety, which imparts distinct chemical reactivity compared to other trifluoromethoxy-substituted compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

[2-(trifluoromethoxy)phenyl]methylhydrazine

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)14-7-4-2-1-3-6(7)5-13-12/h1-4,13H,5,12H2

InChI Key

WUHZQIHCOFZJCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNN)OC(F)(F)F

Origin of Product

United States

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